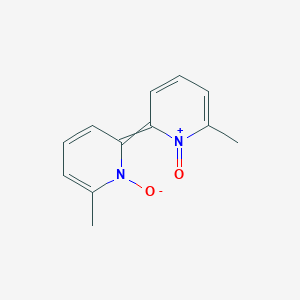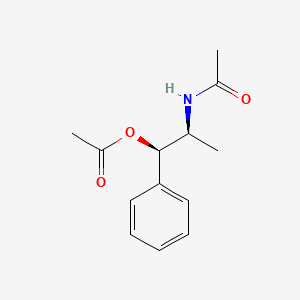
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a benzoxazole ring with a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one typically involves the condensation of 5-amino-1,3-benzoxazol-2(3H)-one with 2,6-di-tert-butylcyclohexa-2,5-dien-1-one under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group in the benzoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3-benzoxazol-2(3H)-one: A simpler analog with similar structural features but lacking the cyclohexadienone moiety.
2,6-Di-tert-butylcyclohexa-2,5-dien-1-one: Another related compound that shares the cyclohexadienone structure but lacks the benzoxazole ring.
Uniqueness
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one is unique due to its combination of a benzoxazole ring and a cyclohexadienone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous .
Propriétés
Numéro CAS |
82051-42-1 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-(5-amino-1,3-benzoxazol-2-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H26N2O2/c1-20(2,3)14-9-12(10-15(18(14)24)21(4,5)6)19-23-16-11-13(22)7-8-17(16)25-19/h7-11,24H,22H2,1-6H3 |
Clé InChI |
YJPVVQFPYGYYJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


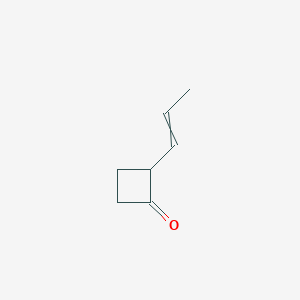

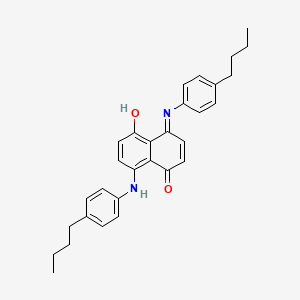
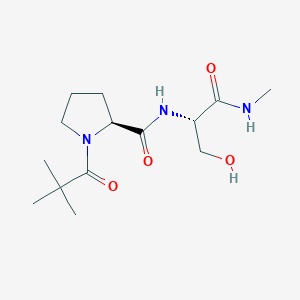
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

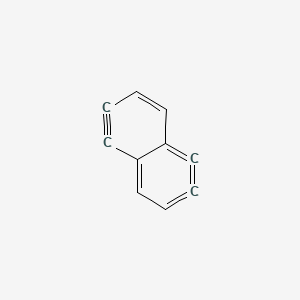


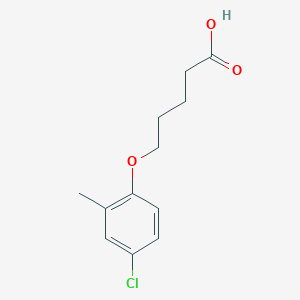

![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
